7-(2-Chlorophenyl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-thiazepane
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Description
7-(2-Chlorophenyl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C19H20ClNO3S2 and its molecular weight is 409.94. The purity is usually 95%.
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Biological Activity
7-(2-Chlorophenyl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-thiazepane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.
The compound has the following chemical properties:
- Common Name : this compound
- CAS Number : 1797205-38-9
- Molecular Formula : C19H20ClNO3S2
- Molecular Weight : 410.0 g/mol
Property | Value |
---|---|
Molecular Formula | C19H20ClNO3S2 |
Molecular Weight | 410.0 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the thiazepane ring have shown promising antiproliferative activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in tumor growth and proliferation.
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative disorders such as Alzheimer's disease. Compounds with similar structures have demonstrated effective inhibition of AChE, suggesting that this compound may also possess this activity.
Study on Antiproliferative Effects
A study published in Journal of Medicinal Chemistry evaluated a series of thiazepane derivatives for their antiproliferative effects against breast and colon cancer cell lines. The results indicated that certain modifications to the thiazepane structure significantly enhanced activity, with IC50 values in the low micromolar range for some compounds .
In Silico Studies
In silico docking studies have been conducted to predict the binding affinity of this compound to AChE. These studies suggest strong interactions with the active site of the enzyme, indicating its potential as a therapeutic agent for cognitive disorders .
Properties
IUPAC Name |
7-(2-chlorophenyl)-4-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3S2/c20-17-4-2-1-3-16(17)19-7-9-21(10-12-25-19)26(22,23)15-5-6-18-14(13-15)8-11-24-18/h1-6,13,19H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQDICAGIWNAQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.